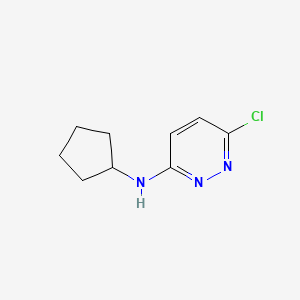

6-chloro-N-cyclopentylpyridazin-3-amine

Description

BenchChem offers high-quality 6-chloro-N-cyclopentylpyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-cyclopentylpyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-cyclopentylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-6-9(13-12-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMKOENPKYHMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390463 | |

| Record name | 6-chloro-N-cyclopentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604754-56-5 | |

| Record name | 6-chloro-N-cyclopentylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-N-cyclopentylpyridazin-3-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-N-cyclopentylpyridazin-3-amine, a molecule of interest for researchers, scientists, and drug development professionals in the field of medicinal chemistry. The pyridazine core is a key pharmacophore in numerous biologically active compounds, and the N-cyclopentyl substitution offers a unique lipophilic profile that can influence pharmacokinetic and pharmacodynamic properties. This document details a robust synthetic protocol and outlines the analytical techniques essential for the structural elucidation and purity assessment of the target compound.

Strategic Approach to Synthesis: Nucleophilic Aromatic Substitution

The most direct and widely employed strategy for the synthesis of 6-chloro-N-substituted-pyridazin-3-amines is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms in the starting material, 3,6-dichloropyridazine.

The reaction mechanism proceeds via a Meisenheimer-type intermediate, where the nucleophilic amine attacks one of the electrophilic carbon atoms bearing a chlorine atom. The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Triethylamine is a common and effective choice for this purpose, as it is a non-nucleophilic organic base.

Caption: Synthetic workflow for 6-chloro-N-cyclopentylpyridazin-3-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a general procedure for the synthesis of chloroaminodiazines.[1] Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical monitoring.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,6-Dichloropyridazine | ≥98% | Commercially Available |

| Cyclopentylamine | ≥99% | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Ethanol, Absolute | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated aq. NH4Cl | - | Prepared in-house |

| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available |

| Petroleum Ether | ACS Grade | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Reaction Setup and Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), absolute ethanol (approximately 15 mL per mmol of dichloropyridazine), and triethylamine (1.5 eq).

-

Stir the mixture at room temperature to ensure dissolution of the starting material.

-

Add cyclopentylamine (1.5 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After complete consumption of the starting 3,6-dichloropyridazine (typically 24-48 hours), allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by trituration in petroleum ether, followed by filtration, or for higher purity, by column chromatography on silica gel.

Comprehensive Characterization of the Final Product

Due to the absence of publicly available experimental data for 6-chloro-N-cyclopentylpyridazin-3-amine, the following characterization data is predicted based on the analysis of structurally similar compounds, such as 6-chloro-N-isopropylpyridazin-3-amine and 6-amino-3-chloropyridazine.[2][3]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C9H12ClN3 |

| Molecular Weight | 197.66 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyridazine ring protons and the cyclopentyl group protons. The pyridazine protons will appear as two doublets in the aromatic region, coupled to each other. The cyclopentyl protons will exhibit multiplets in the aliphatic region. The NH proton will likely appear as a broad singlet.

-

δ 7.20-7.30 (d, 1H, pyridazine-H)

-

δ 6.70-6.80 (d, 1H, pyridazine-H)

-

δ 5.0-5.2 (br s, 1H, NH)

-

δ 4.20-4.35 (m, 1H, CH-cyclopentyl)

-

δ 1.50-2.10 (m, 8H, CH₂-cyclopentyl)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals corresponding to the four unique carbons of the pyridazine ring and the three unique carbons of the cyclopentyl group.

-

δ 158-160 (C-NH)

-

δ 148-150 (C-Cl)

-

δ 128-130 (CH-pyridazine)

-

δ 115-117 (CH-pyridazine)

-

δ 53-55 (CH-cyclopentyl)

-

δ 32-34 (CH₂-cyclopentyl)

-

δ 23-25 (CH₂-cyclopentyl)

-

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Expected m/z values: [M]⁺ at 197 and [M+2]⁺ at 199.

The IR spectrum will provide information about the functional groups present in the molecule.

-

Expected characteristic peaks (cm⁻¹):

-

3200-3400 (N-H stretching)

-

2850-2960 (C-H stretching of cyclopentyl group)

-

1580-1620 (C=N and C=C stretching of the pyridazine ring)

-

1000-1200 (C-N stretching)

-

700-800 (C-Cl stretching)

-

Caption: Key analytical techniques for the characterization of the target compound.

Purity Assessment: Ensuring Quality and Reliability

The purity of the synthesized 6-chloro-N-cyclopentylpyridazin-3-amine is paramount for its use in subsequent research and development activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity.

-

HPLC: A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape), can effectively separate the product from any unreacted starting materials or byproducts. Detection is typically performed using a UV detector at a wavelength where the pyridazine ring exhibits strong absorbance (e.g., 254 nm).

-

GC-MS: Gas Chromatography-Mass Spectrometry can also be employed for purity analysis, especially for assessing the presence of volatile impurities. The mass spectrometer provides an additional layer of confirmation for the identity of the main peak.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 6-chloro-N-cyclopentylpyridazin-3-amine. The described synthetic protocol, based on nucleophilic aromatic substitution, offers a reliable route to this valuable compound. The outlined characterization techniques, including NMR, MS, and IR spectroscopy, along with chromatographic purity assessment, are essential for ensuring the identity and quality of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of novel pyridazine derivatives for applications in drug discovery and materials science.

References

-

MySkinRecipes. 6-chloro-N-cyclopropylpyridazin-3-amine. Available at: [Link].

-

PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. Available at: [Link].

-

Lead Sciences. 6-Chloro-N-phenylpyridazin-3-amine. Available at: [Link].

-

SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. Available at: [Link].

-

SpectraBase. 6-Chloro-N-(4-methoxyphenyl)pyridazin-3-amine - Optional[1H NMR] - Spectrum. Available at: [Link].

-

PubChem. 6-Chloro-N-m-tolylpyridazin-3-amine. National Center for Biotechnology Information. Available at: [Link].

-

US EPA. 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- - Substance Details. Available at: [Link].

- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). Available at: [Link].

- Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Organic Syntheses. 1,6-Octadien-3-amine, 3,7-dimethyl-. Available at: [Link].

- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.

-

Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. Available at: [Link].

-

ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available at: [Link].

-

Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available at: [Link].

Sources

6-chloro-N-cyclopentylpyridazin-3-amine chemical properties and IUPAC name

An In-Depth Technical Guide to 6-chloro-N-cyclopentylpyridazin-3-amine for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-cyclopentylpyridazin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details its chemical properties, provides a robust protocol for its synthesis, explores its chemical reactivity, and discusses its applications, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic and discovery programs. The information is presented with a focus on practical application, experimental rationale, and safety considerations.

Chemical Identity and Properties

Nomenclature and Identification

-

IUPAC Name: 6-chloro-N-cyclopentylpyridazin-3-amine

-

Synonyms: (6-chloropyridazin-3-yl)(cyclopentyl)amine

-

Chemical Family: Chloro-pyridazine derivative

Chemical Structure

The structure consists of a pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopentylamine group at the 3-position.

Sources

Spectroscopic Characterization of 6-chloro-N-cyclopentylpyridazin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 6-chloro-N-cyclopentylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and aim to provide a robust framework for the analysis of this and similar chemical entities.

Introduction

6-chloro-N-cyclopentylpyridazin-3-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its development and quality control. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the predicted spectroscopic data for this compound and the experimental protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-chloro-N-cyclopentylpyridazin-3-amine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) and are influenced by the electronic effects of the pyridazine ring and the chloro and amino substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridazine H-4 | 7.2 - 7.4 | d | 9.0 | 1H |

| Pyridazine H-5 | 6.8 - 7.0 | d | 9.0 | 1H |

| NH | 5.5 - 6.5 | br s | - | 1H |

| CH (cyclopentyl) | 4.0 - 4.2 | m | - | 1H |

| CH₂ (cyclopentyl, adjacent to CH) | 1.8 - 2.0 | m | - | 4H |

| CH₂ (cyclopentyl) | 1.5 - 1.7 | m | - | 4H |

Causality behind Experimental Choices: A standard 400 or 500 MHz NMR spectrometer is recommended to achieve good signal dispersion, especially for the cyclopentyl protons. Deuterated chloroform (CDCl₃) is a suitable solvent as it is unlikely to interact with the analyte and provides a clean spectral window. The addition of a small amount of D₂O would lead to the disappearance of the NH signal, confirming its assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridazine C-3 | 158 - 162 |

| Pyridazine C-6 | 150 - 154 |

| Pyridazine C-4 | 128 - 132 |

| Pyridazine C-5 | 115 - 119 |

| CH (cyclopentyl) | 50 - 54 |

| CH₂ (cyclopentyl) | 32 - 36 |

| CH₂ (cyclopentyl) | 23 - 27 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-N-cyclopentylpyridazin-3-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectral Data

The IR spectrum of 6-chloro-N-cyclopentylpyridazin-3-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3300 - 3350 | Medium |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=N and C=C stretch (pyridazine ring) | 1550 - 1650 | Strong |

| N-H bend | 1500 - 1550 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory is recommended as it requires minimal sample preparation and provides high-quality, reproducible spectra. A background spectrum of the clean ATR crystal must be taken before analyzing the sample to ensure that atmospheric H₂O and CO₂ absorptions are subtracted from the sample spectrum.

Experimental Protocol for IR Data Acquisition

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid 6-chloro-N-cyclopentylpyridazin-3-amine onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum, resulting in an absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Predicted Mass Spectral Data

For 6-chloro-N-cyclopentylpyridazin-3-amine (C₉H₁₁ClN₄), the high-resolution mass spectrum (HRMS) is expected to show the molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Relative Abundance |

| [M]⁺ | 210.0727 | 212.0697 | 100% (for M) and ~32% (for M+2) |

| [M+H]⁺ | 211.0805 | 213.0775 | 100% (for M+H) and ~32% (for M+H+2) |

Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is crucial for accurately determining the molecular weight. The use of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the exact mass and elemental composition.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the presence of chlorine.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 6-chloro-N-cyclopentylpyridazin-3-amine. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to acquire and interpret the spectroscopic data for this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing research and development efforts involving this and related molecules.

References

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

-

PubChem Database . National Center for Biotechnology Information. [Link]

-

IR Spectroscopy Tutorial: Amines . University of Calgary. [Link][1]

Sources

An In-depth Technical Guide to 6-chloro-N-cyclopentylpyridazin-3-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine moiety is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique electronic properties and ability to participate in various biological interactions have led to the development of numerous compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile building block in drug discovery endeavors.[4][5] This guide focuses on a specific derivative, 6-chloro-N-cyclopentylpyridazin-3-amine, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers and drug development professionals. While this specific N-cyclopentyl derivative is not extensively documented in public databases, this guide will provide a logical and scientifically sound pathway for its synthesis and exploration, based on established chemical principles and the known reactivity of its parent compound, 6-chloropyridazin-3-amine.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability.

Molecular Structure

The molecular structure of 6-chloro-N-cyclopentylpyridazin-3-amine is characterized by a central pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopentylamino group at the 3-position.

Caption: Molecular structure of 6-chloro-N-cyclopentylpyridazin-3-amine.

Predicted Physicochemical Properties

The properties of 6-chloro-N-cyclopentylpyridazin-3-amine can be extrapolated from its parent compound, 6-chloropyridazin-3-amine. The addition of the cyclopentyl group is expected to increase the molecular weight and lipophilicity, which may influence its solubility and permeability.

| Property | 6-chloropyridazin-3-amine | 6-chloro-N-cyclopentylpyridazin-3-amine (Predicted) |

| CAS Number | 5469-69-2[6] | Not available |

| Molecular Formula | C₄H₄ClN₃[6] | C₉H₁₂ClN₃ |

| Molecular Weight | 129.55 g/mol [6] | 197.66 g/mol |

| Appearance | White to light brown solid | Likely a solid at room temperature |

| Melting Point | ~210 °C[7] | Expected to be different from the parent compound |

| Boiling Point | 363.2±22.0 °C (Predicted)[7] | Higher than the parent compound |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated)[7] | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | 4.06±0.10 (Predicted)[7] | Similar to the parent amine |

Synthesis of 6-chloro-N-cyclopentylpyridazin-3-amine

The synthesis of the target compound can be logically approached from the readily available starting material, 6-chloropyridazin-3-amine. The primary transformation is the N-alkylation of the amino group with a cyclopentyl moiety. A reliable method for this is reductive amination.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for 6-chloro-N-cyclopentylpyridazin-3-amine via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a robust method for the N-cyclopentylation of 6-chloropyridazin-3-amine.

Materials:

-

6-chloropyridazin-3-amine

-

Cyclopentanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-chloropyridazin-3-amine (1.0 eq).

-

Solvent Addition: Add anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) to dissolve the starting material.

-

Reagent Addition: Add cyclopentanone (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

-

Formation of Schiff Base: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the formation of the intermediate is observed, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the pyridazine ring.

-

Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-N-cyclopentylpyridazin-3-amine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Development

The 6-chloro-N-cyclopentylpyridazin-3-amine scaffold holds considerable potential as a starting point for the development of novel therapeutic agents. The presence of the chlorine atom provides a handle for further functionalization via cross-coupling reactions, while the N-cyclopentyl group can influence the compound's interaction with biological targets.

Workflow for Exploring Biological Activity

Caption: A typical workflow for the exploration of 6-chloro-N-cyclopentylpyridazin-3-amine derivatives in a drug discovery program.

Rationale for Potential Therapeutic Areas

-

Oncology: Many pyridazine derivatives have demonstrated potent anticancer activity.[1] The 6-chloro position can be functionalized with various aryl or heteroaryl groups using Suzuki coupling to generate a library of compounds for screening against a panel of cancer cell lines.

-

Inflammatory Diseases: Pyridazinone derivatives, structurally related to pyridazines, have shown anti-inflammatory properties.[8] The synthesized compounds could be evaluated in cellular assays for their ability to modulate inflammatory pathways.

-

Infectious Diseases: The pyridazine scaffold is also present in compounds with antibacterial and antifungal activity.[9] Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial leads.

Safety and Handling

Given the lack of specific safety data for 6-chloro-N-cyclopentylpyridazin-3-amine, it is prudent to handle this compound with the same precautions as its parent, 6-chloropyridazin-3-amine.

Hazard Identification (based on 6-chloropyridazin-3-amine): [6]

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 6-chloro-N-cyclopentylpyridazin-3-amine. By leveraging the known chemistry of the pyridazine scaffold and employing established synthetic methodologies, researchers can access this novel compound and its derivatives for evaluation in various drug discovery programs. The versatility of the 6-chloro-substituent for further chemical modification, combined with the diverse biological activities associated with the pyridazine core, makes this class of compounds a promising area for future research and development.

References

-

Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Retrieved January 20, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12353664, 6-Chloro-4-methylpyridazin-3-amine. Retrieved January 20, 2026, from [Link]

- Patel, K., & Patel, N. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(3), 885-899.

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved January 20, 2026, from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved January 20, 2026, from [Link]

-

Sawsan, A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(44), 28781-28797. [Link]

-

Verma, A., & Saraf, S. K. (2008). 4-Pyridazinone/cinnolinone: a synthetically and medicinally important scaffold. European journal of medicinal chemistry, 43(1), 1–18. [Link]

- World Intellectual Property Organization. (2007). Process for producing 3-amino-6-chloropyridazine. (Patent No. WO2007026623A1).

- Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Journal of Pharmaceutical Sciences, 35(1), 1-5.

-

Zareef, M., et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 26(11), 3326. [Link]

-

Zhang, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1059-1071. [Link]

-

Zha, G. F., et al. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 9(16), 1945-1967. [Link]

-

Zolfaghari, E., et al. (2018). Design, synthesis, and biological evaluation of novel pyridazinone derivatives as potent anti-inflammatory agents. Bioorganic & medicinal chemistry, 26(15), 4419–4428. [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 8. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 6-chloro-N-cyclopentylpyridazin-3-amine

An In-Depth Technical Guide to the Solubility and Stability of 6-chloro-N-cyclopentylpyridazin-3-amine

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. These characteristics not only govern the bioavailability and pharmacokinetic profile of a potential therapeutic agent but also influence its formulation, storage, and ultimately, its safety and efficacy.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 6-chloro-N-cyclopentylpyridazin-3-amine , a novel pyridazine derivative.

The protocols and methodologies detailed herein are designed to be self-validating systems, grounded in established principles of pharmaceutical science. By explaining the causality behind experimental choices and adhering to rigorous analytical standards, this document aims to equip researchers, scientists, and drug development professionals with the expertise to generate reliable and reproducible data, thereby accelerating informed decision-making in the preclinical development pipeline.

Characterization of the Core Moiety: The Pyridazine Scaffold

Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous compounds with diverse biological activities, including antiviral, and kinase inhibitory effects.[4][5][6][7] The specific subject of this guide, 6-chloro-N-cyclopentylpyridazin-3-amine, features a chlorine atom at the 6-position and a cyclopentylamino group at the 3-position. These substitutions are anticipated to significantly influence its lipophilicity, hydrogen bonding potential, and overall molecular geometry, thereby dictating its solubility and stability profile.

Table 1: Predicted Physicochemical Properties of Related Pyridazine Analogs

| Property | 6-chloro-N-isopropylpyridazin-3-amine[8] | 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine[9][10] | 6-chloro-4-methylpyridazin-3-amine[11] |

| Molecular Weight | 171.63 g/mol | 225.72 g/mol | 143.57 g/mol |

| XLogP3 (Predicted) | 1.9 | 3.5 | 0.8 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Note: Data for the specific target compound is not publicly available. These analogs provide a baseline for estimating the properties of 6-chloro-N-cyclopentylpyridazin-3-amine.

Aqueous Solubility Determination: Foundational Protocols

Aqueous solubility is a critical determinant of a drug's absorption and distribution in vivo.[3] Poor solubility can lead to unreliable results in biological assays and present significant challenges for formulation.[12][13] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) to an aqueous buffer.[2][13] This high-throughput screening method is invaluable in early discovery for ranking compounds and identifying potential solubility liabilities.[3][12] It mimics the conditions of many in vitro biological assays.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-chloro-N-cyclopentylpyridazin-3-amine in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at a controlled temperature of 25°C.[14]

-

Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.[14]

-

Data Analysis: Compare the light scattering signal to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the point of precipitation and estimate the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[13] This measurement is more time-consuming but provides the definitive solubility value, which is crucial for later-stage development and formulation.[2]

Experimental Protocol: Shake-Flask Method (HPLC-UV Quantification)

-

Sample Preparation: Add an excess amount of solid 6-chloro-N-cyclopentylpyridazin-3-amine (e.g., 1 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.[12]

-

Separation: After incubation, filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.[15] Care must be taken to avoid compound loss due to non-specific binding to the filter material.

-

Quantification: Dilute the clear filtrate with the mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][15]

-

Calibration: Calculate the solubility by comparing the peak area of the sample to a standard curve generated from known concentrations of the compound.

Logical Workflow for Solubility Determination

Caption: Workflow for solubility assessment.

Stability Profiling: Ensuring Molecular Integrity

A drug candidate must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration, as well as the physiological environment of the body.[16] Stability studies are therefore essential to identify potential degradation pathways and to determine a compound's shelf-life and intrinsic clearance.[1][16][17]

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[18][19] These studies are fundamental for developing stability-indicating analytical methods and for identifying potential degradation products that could be formed under long-term storage conditions.[16][17] According to ICH guidelines, degradation of 5-20% is considered suitable for this purpose.[18]

Table 2: Standard Conditions for Forced Degradation Studies

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Simulates acidic environments (e.g., stomach) and identifies acid-labile functional groups.[18][19] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Identifies base-labile functional groups (e.g., esters, amides).[18][19] |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Assesses susceptibility to oxidation, a common degradation pathway.[18][19] |

| Thermal Stress | Solid compound at 80°C for 48h | Evaluates the intrinsic thermal stability of the solid form.[18][19] |

| Photostability | Solution exposed to ICH Q1B compliant light source | Determines sensitivity to light, which dictates packaging requirements.[18] |

Experimental Protocol: General Forced Degradation Workflow

-

Sample Preparation: Prepare a 1 mg/mL solution of 6-chloro-N-cyclopentylpyridazin-3-amine in a suitable solvent (e.g., acetonitrile/water).[15][18]

-

Stress Application: Aliquot the solution and apply the stress conditions as detailed in Table 2. Include a control sample stored at 2-8°C in the dark.

-

Time Point Sampling: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralization/Quenching: Neutralize the acid and base samples and quench the oxidation reaction as appropriate.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. This method must be able to resolve the parent compound from all degradation products.

-

Mass Balance: Calculate the percentage of the parent compound remaining and perform a mass balance analysis to ensure all major degradants are accounted for.

Forced Degradation Logic Diagram

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-chloro-N-cyclopropylpyridazin-3-amine [myskinrecipes.com]

- 8. 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine | 845736-79-0 [sigmaaldrich.com]

- 10. PubChemLite - 6-chloro-n-(cyclohexylmethyl)pyridazin-3-amine (C11H16ClN3) [pubchemlite.lcsb.uni.lu]

- 11. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onyxipca.com [onyxipca.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyridazine Derivatives

Introduction: The Versatility of the Pyridazine Nucleus

The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has established itself as a "privileged structure" in the field of medicinal chemistry.[1] Its unique physicochemical properties, such as its dipole moment, capacity for hydrogen bonding, and ability to modify pharmacokinetic profiles, have rendered it a versatile core for designing novel therapeutic agents across a spectrum of diseases.[1] The inclusion of the two nitrogen atoms enhances polarity and aqueous solubility when compared to its carbocyclic counterpart, benzene. The lone pairs of electrons on these nitrogen atoms can serve as hydrogen bond acceptors, enabling robust interactions with biological targets.[1] Furthermore, the pyridazine ring can positively influence a molecule's metabolic stability. These characteristics make the pyridazine scaffold a desirable choice for medicinal chemists aiming to optimize the drug-like properties of lead compounds.[1] Pyridazine derivatives have demonstrated a remarkable array of pharmacological activities, resulting in several approved medications and numerous candidates in clinical trials.[1][2] Key therapeutic areas where pyridazine-based compounds have shown considerable promise include oncology, inflammation, cardiovascular diseases, and neurology.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridazine scaffold is a central feature in a wide array of anticancer agents, targeting various facets of cancer cell biology, including cell signaling, metabolism, and angiogenesis.[1] A significant number of pyridazine-containing compounds have been synthesized and assessed for their capacity to inhibit protein kinases, which are pivotal regulators of cell proliferation and survival.[1]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1] Pyridazine-based inhibitors of VEGFR-2 can obstruct the downstream signaling cascade, thereby thwarting tumor-induced angiogenesis.[1] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival. Pyridazine derivatives have been designed to interfere with this pathway, often by competing with ATP for the kinase domain of VEGFR-2, thus preventing its activation.[3]

Caption: The cyclooxygenase (COX) pathway and selective inhibition by pyridazine derivatives.

Beyond COX inhibition, some pyridazine derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. [4][5]

Experimental Protocols

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Protocol Overview: A subcutaneous injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points after the injection, and the percentage of inhibition of edema is calculated for the treated groups relative to a control group.

Step-by-Step Methodology:

-

Animals: Use male Wistar rats weighing 150-200g.

-

Compound Administration: Administer the pyridazine derivative or a reference drug (e.g., indomethacin) orally at a specific dose (e.g., 100 mg/kg). The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.

-

Data Analysis: Calculate the percentage of increase in paw volume for each group at each time point. Determine the percentage of inhibition of edema by the test compound compared to the control group.

This is a common in vivo model for screening the analgesic activity of compounds.

Protocol Overview: An intraperitoneal injection of p-benzoquinone in mice induces a painful response characterized by writhing (stretching and constriction of the abdomen). The test compound is administered prior to the p-benzoquinone injection. The number of writhes is counted over a specific period, and the percentage of protection from writhing is calculated.

Step-by-Step Methodology:

-

Animals: Use male Swiss albino mice weighing 20-25g.

-

Compound Administration: Administer the pyridazine derivative or a reference drug (e.g., aspirin) orally or intraperitoneally.

-

Induction of Writhing: After a set time (e.g., 30 minutes), inject 0.25 mL of a 0.02% solution of p-benzoquinone in distilled water intraperitoneally.

-

Observation: Five minutes after the p-benzoquinone injection, place each mouse in an individual observation cage and count the number of writhes for a period of 15 minutes.

-

Data Analysis: Calculate the mean number of writhes for the control and treated groups. Determine the percentage of analgesic activity (protection) using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Quantitative Data Summary

The following table provides a summary of the analgesic and anti-inflammatory activities of selected pyridazine derivatives.

| Compound ID | Assay | Dose (mg/kg) | Activity (% Inhibition/Protection) | Reference |

| Compound 7e | p-Benzoquinone Writhing | 100 | >80% | [6] |

| Compound 7e | Carrageenan Paw Edema | 100 | Most potent in series | [6] |

| Compounds Va, Vb, Vc | Analgesic Assay | Not specified | More potent than aspirin | [7] |

| Compound 8e | p-Benzoquinone Writhing | 100 | >80% | [8] |

Further Potential Biological Activities

Beyond the major areas detailed above, pyridazine derivatives have shown promise in a variety of other therapeutic applications, including:

-

Anticonvulsant Activity: Several pyridazine derivatives have been synthesized and tested for their ability to protect against seizures in various animal models, such as the maximal electroshock-induced seizure test. [9][10]Some of these compounds are thought to exert their effects by modulating GABAergic and glycinergic transmission. [9]* Cardiovascular Effects: Pyridazine and pyridazinone derivatives have been investigated for a range of cardiovascular activities, including antihypertensive, vasodilator, and cardiotonic effects. [11][12][13]Some of these compounds act as phosphodiesterase (PDE) inhibitors. [14]* Herbicidal Activity: Certain pyridazine derivatives have been found to possess herbicidal properties, with some showing pre-emergence effectiveness against various weeds. [15][16][17]More recent research has focused on pyridazine derivatives that target the phytoene desaturase (PDS) enzyme in plants. [18][19]* Antiviral Activity: The pyridazine nucleus is present in compounds that have been evaluated for their antiviral properties, including activity against Hepatitis A Virus (HAV). [20][21][22]* Antidepressant Activity: Some pyridazine derivatives incorporating arylpiperazinyl moieties have been assessed for their potential antidepressant effects. [23] The diverse range of biological activities associated with the pyridazine scaffold underscores its importance in medicinal chemistry and drug discovery. The ease of functionalization of the pyridazine ring allows for the generation of large libraries of compounds for screening, and the continued exploration of this versatile nucleus is likely to yield new and improved therapeutic agents in the future.

References

- Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.

- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ijcrt.org. Available at: [Link]

-

Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice. (n.d.). PubMed. Available at: [Link]

-

Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. (n.d.). Taylor & Francis Online. Available at: [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Available at: [Link]

-

Asif, M. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research, 3(2), 81-92. Available at: [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). PubMed. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025, August 10). ResearchGate. Available at: [Link]

-

Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. Available at: [Link]

-

Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. (n.d.). PubMed. Available at: [Link]

-

Anti-inflammatory activity of pyridazinones: A review. (n.d.). PubMed. Available at: [Link]

-

Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. (n.d.). PubMed. Available at: [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (n.d.). PubMed. Available at: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

-

Herbicidal Activity of Some Pyridazine Derivatives. (n.d.). J-Stage. Available at: [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (n.d.). Semantic Scholar. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. Available at: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). NIH. Available at: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025, October 16). ResearchGate. Available at: [Link]

-

Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. (n.d.). Oxford Academic. Available at: [Link]

-

Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. (2010, August 10). Journal of Advanced Scientific Research. Available at: [Link]

-

Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. (n.d.). ResearchGate. Available at: [Link]

-

A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). researchgate.net. Available at: [Link]

-

Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024, May 23). ACS Publications. Available at: [Link]

-

Anti‐inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. (n.d.). PubMed. Available at: [Link]

-

Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. (n.d.). PubMed. Available at: [Link]

-

Doğruer, D. S., Şahin, M. F., Küpeli, E., & Yeşilada, E. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. TÜBİTAK Academic Journals. Available at: [Link]

-

Pyridazinone derivatives with anticonvulsant activity. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. (n.d.). PubMed. Available at: [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. Available at: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. (n.d.). Semantic Scholar. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Available at: [Link]

-

Cardiac effects of the novel pyridazinone derivative... (n.d.). PubMed. Available at: [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021, January 1). PubMed. Available at: [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Available at: [Link]

-

Pyridazine Derivatives Developed as Medicines. (n.d.). KoreaScience. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridazine Derivatives Developed as Medicines -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Herbicidal Activity of Some Pyridazine Derivatives [jstage.jst.go.jp]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Behavioural profile of two potential antidepressant pyridazine derivatives including arylpiperazinyl moieties in their structure, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 6-Chloropyridazin-3-amine Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyridazin-3-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability make it a valuable starting point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of 6-chloropyridazin-3-amine analogs, with a focus on their applications as kinase inhibitors and anticancer agents.

The Pyridazine Core: A Foundation for Pharmacological Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution that makes it an attractive pharmacophore.[1] The presence of the nitrogen atoms imparts a high dipole moment and the capacity for dual hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets.[1] Furthermore, the pyridazine nucleus often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when compared to its carbocyclic or other heterocyclic counterparts.[1] These characteristics have led to the exploration of pyridazine-containing compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[2]

Synthesis of 6-Chloropyridazin-3-amine and its Analogs

The synthetic versatility of 6-chloropyridazin-3-amine is a key driver of its widespread use in drug discovery. The presence of a reactive chlorine atom at the 6-position and an amino group at the 3-position provides two distinct handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space.

Synthesis of the 6-Chloropyridazin-3-amine Core

The starting material, 6-chloropyridazin-3-amine, can be synthesized from 3,6-dichloropyridazine. A common method involves the reaction of 3,6-dichloropyridazine with ammonia in a suitable solvent at elevated temperatures.[3][4]

Experimental Protocol: Synthesis of 6-Chloropyridazin-3-amine [4]

-

To a reaction vessel, add 3,6-dichloropyridazine and a suitable solvent (e.g., ethanol, methanol, or water).

-

Add aqueous ammonia to the mixture. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.

-

Heat the reaction mixture to a temperature between 30-180 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). The reaction time can vary from 5 to 26 hours.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

Key Synthetic Transformations for Analog Development

The functionalization of the 6-chloropyridazin-3-amine scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods enable the introduction of a wide variety of substituents at both the 6-position (via the chloro group) and the 3-position (via the amino group).

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the chloro-substituent with various boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties at the 6-position, which is a common strategy in the development of kinase inhibitors.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

The Buchwald-Hartwig amination is another palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. This is particularly useful for introducing substituted amines at the 6-position of the pyridazine ring.

The amino group at the 3-position can be readily acylated using various acylating agents, such as acid anhydrides, to introduce amide functionalities.[3]

Experimental Protocol: N-Acylation of 6-Chloropyridazin-3-amine [3]

-

In a round-bottom flask, dissolve 6-chloropyridazin-3-amine in a suitable solvent.

-

Add the corresponding acid anhydride.

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the N-acylated product.

6-Chloropyridazin-3-amine Analogs as Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6]

Targeting VEGFR and EGFR

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are two well-established targets in cancer therapy.[7][8] Several 6-chloropyridazin-3-amine analogs have demonstrated potent inhibitory activity against these kinases.

Signaling Pathway: VEGFR-2 in Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Table 1: In Vitro Inhibitory Activity of Pyridazine Analogs against Kinases

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Derivative 4b | VEGFR-2 | 0.09 ± 0.02 | [9] |

| Derivative 3e | VEGFR-2 | 0.12 ± 0.02 | [9] |

| Derivative 5b | VEGFR-2 | 0.13 ± 0.03 | [9] |

| Derivative 4a | VEGFR-2 | 0.15 ± 0.03 | [9] |

| Compound 12b | VEGFR-2 | 17.8 | [9] |

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The biological activity of 6-chloropyridazin-3-amine analogs as kinase inhibitors is highly dependent on the nature and position of the substituents.

-

Substitution at the 6-position: Introduction of aryl or heteroaryl groups through Suzuki-Miyaura coupling is a common strategy. The nature of these substituents can significantly influence the potency and selectivity of the inhibitor.

-

Modification of the 3-amino group: Acylation or further substitution of the amino group can modulate the physicochemical properties and introduce additional interactions with the target kinase.

-

Fused Ring Systems: The formation of fused ring systems, such as pyridopyridazines, can lead to more rigid structures with enhanced binding affinity.

Logical Relationship: SAR in Kinase Inhibitor Design

Caption: Key structural modifications influencing kinase inhibitory activity.

6-Chloropyridazin-3-amine Analogs as Anticancer Agents

The potent kinase inhibitory activity of many 6-chloropyridazin-3-amine analogs translates into significant anticancer effects. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[10] Certain 6-chloropyridazin-3-amine hybrids have been designed as PARP-1 inhibitors.[10]

Table 2: Anticancer Activity of Pyridazine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | MCF-7 (Breast) | 0.06 | [9] |

| Compound 4b | HepG2 (Liver) | 0.08 | [9] |

| Compound 3e | MCF-7 (Breast) | 0.06 | [9] |

| Compound 3e | HepG2 (Liver) | 0.19 | [9] |

| Compound 12b | HCT-116 (Colon) | Potent (induces apoptosis) | [9] |

Conclusion and Future Perspectives

The 6-chloropyridazin-3-amine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its analogs, particularly as kinase inhibitors and anticancer agents, underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors through structure-based design and the exploration of novel therapeutic applications beyond oncology. The continued investigation of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Ain Shams University. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. [Link]

-

Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]

- Synthesis method of 3-amino-6-chloropyridazine.

-

IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. ResearchGate. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. [Link]

-

IC50 of 3d, 3e, 3f, and 4a on EGFR (A) and VEGFR‐2 (B). ResearchGate. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 6-chloro-N-cyclopentylpyridazin-3-amine

An In-depth Technical Guide to the Safe Handling of 6-chloro-N-cyclopentylpyridazin-3-amine

Abstract

This document provides a comprehensive technical guide on the . Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data from analogous chemical structures to establish a robust framework for risk mitigation. The protocols herein are grounded in established chemical safety principles, emphasizing engineering controls, appropriate personal protective equipment (PPE), and emergency preparedness. By explaining the causality behind each recommendation, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Compound Identification and Hazard Analysis

6-chloro-N-cyclopentylpyridazin-3-amine is a substituted pyridazine derivative. While specific toxicological data for this exact compound is not widely published, a thorough hazard analysis can be constructed by examining its core structural motifs: the chlorinated pyridazine ring and the secondary amine group. Safety data sheets (SDS) for the parent compound, 6-chloropyridazin-3-amine, provide a reliable foundation for assessing the potential hazards.[1][2][3]

The primary hazards are associated with irritation to the skin and eyes, and potential harm if swallowed or inhaled.[2][3] The chlorinated heterocyclic core is a common feature in bioactive molecules and intermediates, necessitating careful handling to avoid exposure.

Table 1: Chemical and Physical Properties (Analogues)

| Property | Value | Source Compound |

|---|---|---|

| Molecular Formula | C4H4ClN3 | 6-chloropyridazin-3-amine[4] |

| Molecular Weight | 129.55 g/mol | 6-chloropyridazin-3-amine[4] |

| Appearance | Solid (typical for similar compounds) | General Observation |

| Incompatible Materials | Strong oxidizing agents, Strong acids | 6-chloropyridazin-3-amine SDS[1] |

1.1. GHS Hazard Classification (Inferred)

The following GHS classifications are extrapolated from the closely related and well-documented compound, 6-chloropyridazin-3-amine. It is prudent to handle 6-chloro-N-cyclopentylpyridazin-3-amine as if it possesses these hazards.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |

Exposure Control and Personal Protective Equipment (PPE)